molecular formula C18H14N8O B2488374 N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide CAS No. 1251558-49-2

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide

Cat. No.: B2488374
CAS No.: 1251558-49-2
M. Wt: 358.365
InChI Key: RABKBKDOIBYKFD-UHFFFAOYSA-N
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Description

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide, commonly known as PP2, is a potent inhibitor of Src family kinases. Src kinases play a crucial role in various cellular processes, including cell growth, differentiation, and survival. PP2 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.

Mechanism of Action

PP2 inhibits Src kinases by binding to the ATP-binding site of the enzyme, thereby preventing its activation. Src kinases are involved in the phosphorylation of various proteins, including receptors and signaling molecules, leading to the activation of downstream signaling pathways. PP2 blocks this phosphorylation and downstream signaling, leading to the inhibition of cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects
PP2 has been shown to have various biochemical and physiological effects in vitro and in vivo. It inhibits the growth and proliferation of cancer cells, reduces inflammation and angiogenesis, and improves neuronal function. PP2 has also been shown to enhance the efficacy of other chemotherapeutic agents in cancer treatment.

Advantages and Limitations for Lab Experiments

PP2 is a potent and selective inhibitor of Src kinases, making it an ideal tool for studying the role of these enzymes in various biological processes. However, its use is limited by its low solubility and stability, which can affect its bioavailability and efficacy. PP2 also has off-target effects on other kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on PP2. One area of interest is the development of more potent and selective inhibitors of Src kinases, which can overcome the limitations of PP2. Another area of research is the investigation of the role of Src kinases in various diseases, including cancer, inflammation, and neurological disorders. PP2 and its derivatives may also have potential therapeutic applications in these diseases. Finally, the use of PP2 in combination with other chemotherapeutic agents may enhance their efficacy and reduce side effects.

Synthesis Methods

PP2 can be synthesized via a multi-step process involving the reaction of 2,6-dichloropyridazine with 1-(4-aminophenyl)-3-methyl-5-pyrazolone, followed by the reaction with 4-(4-aminophenyl)pyrimidine-2-carboxylic acid. The final product is obtained after purification and characterization by various analytical techniques.

Scientific Research Applications

PP2 has been widely used as a research tool to study the role of Src kinases in various biological processes. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of downstream signaling pathways. PP2 has also been used to investigate the role of Src kinases in inflammation, angiogenesis, and neuronal function.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide are not fully understood yet. It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, which can be complex and multifaceted .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not well-documented. It is important to consider the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . These could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not fully understood. It is known that it interacts with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . The compound’s localization or accumulation can also be influenced by these processes .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-documented. It is possible that targeting signals or post-translational modifications direct it to specific compartments or organelles .

Properties

IUPAC Name

N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N8O/c27-18(17-19-9-1-10-20-17)23-14-5-3-13(4-6-14)22-15-7-8-16(25-24-15)26-12-2-11-21-26/h1-12H,(H,22,24)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABKBKDOIBYKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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